(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid
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Overview
Description
(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid: is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to an indole ring, which is further modified with a tert-butyldimethylsilyl (TBDMS) protecting group. The presence of the TBDMS group enhances the stability and reactivity of the compound, making it useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of indole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or dimethylformamide (DMF) to form the TBDMS-protected indole . The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) as the boron source .
Industrial Production Methods: Industrial production of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the recycling of reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The compound can be reduced to form boranes or borohydrides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry: (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex molecules and natural products .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, including kinase inhibitors and other bioactive molecules. Its ability to form stable boronic esters makes it useful in drug design and delivery .
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and protection-deprotection strategies. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
- (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid
- (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid
Comparison: While these compounds share similar structural features, the position of the boronic acid group on the indole ring can significantly influence their reactivity and applications. For example, (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid may exhibit different electronic properties and steric effects compared to (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid, leading to variations in their suitability for specific reactions and applications .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure, featuring a boronic acid group and a TBDMS-protected indole, provides stability and reactivity, making it a valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHHLNDEKIFIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451014 |
Source
|
Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159590-02-0 |
Source
|
Record name | Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159590-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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